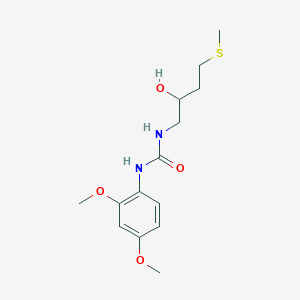

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as DM-1, is a synthetic compound that has shown potential as an anticancer agent. It was first synthesized in 2003 by researchers at the University of Michigan Medical School. Since then, DM-1 has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential applications in cancer therapy.

Mecanismo De Acción

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea's mechanism of action is based on its ability to bind to tubulin. Tubulin is a protein that plays an important role in the formation of microtubules, which are essential for cell division. 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea binds to tubulin at the colchicine site, which is located on the beta subunit of the protein. This binding prevents the formation of microtubules, leading to cell cycle arrest and ultimately cell death.

Biochemical and Physiological Effects

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea can induce apoptosis, or programmed cell death, in cancer cells. 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea as an anticancer agent is that it is effective against a wide range of cancer cell lines. In addition, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a high degree of selectivity for cancer cells, meaning that it does not affect normal, healthy cells. However, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea also has some limitations. For example, it is a relatively complex compound to synthesize, which can make it difficult to produce in large quantities. In addition, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has a relatively short half-life, meaning that it is quickly eliminated from the body.

Direcciones Futuras

There are several potential future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new formulations of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea that can improve its pharmacokinetic properties, such as its half-life. Finally, there is potential for the development of combination therapies that combine 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea with other anticancer agents to increase its efficacy.

Métodos De Síntesis

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methylthiobutylamine to form a Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with isocyanate to form 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea.

Aplicaciones Científicas De Investigación

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea works by binding to tubulin, a protein that is essential for cell division. This binding prevents the formation of microtubules, which are necessary for the separation of chromosomes during cell division. As a result, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea causes cell cycle arrest and ultimately leads to cell death.

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-19-11-4-5-12(13(8-11)20-2)16-14(18)15-9-10(17)6-7-21-3/h4-5,8,10,17H,6-7,9H2,1-3H3,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETFTIQVQANUIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC(CCSC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)

![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)

![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)

amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)

![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)